(S)-(-)-alpha-Methylbenzyl isocyanate

Catalog No.
S1510837
CAS No.
14649-03-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-alpha-Methylbenzyl isocyanate

CAS Number

14649-03-7

Product Name

(S)-(-)-alpha-Methylbenzyl isocyanate

IUPAC Name

[(1S)-1-isocyanatoethyl]benzene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1

InChI Key

JJSCUXAFAJEQGB-QMMMGPOBSA-N

SMILES

CC(C1=CC=CC=C1)N=C=O

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C=O

(S)-(-)-alpha-Methylbenzyl isocyanate, also known as (S)-(-)-1-Phenylethyl isocyanate, is a valuable tool in various scientific research applications, primarily in the field of organic chemistry.

Chiral Derivatizing Agent

One of the most crucial uses of (S)-(-)-alpha-Methylbenzyl isocyanate is as a chiral derivatizing agent. This means it can be used to convert racemic mixtures (mixtures containing equal amounts of two enantiomers) into diastereomeric derivatives. These derivatives are readily separable due to their different physical and chemical properties, enabling the isolation and purification of individual enantiomers.

This technique is particularly beneficial in the study of optically active molecules, which exhibit different biological activities and pharmacological properties depending on their chirality. For instance, (S)-(-)-alpha-Methylbenzyl isocyanate has been employed to resolve various racemic alcohols, amines, and carboxylic acids, allowing researchers to access pure enantiomers for further investigations and applications.

Molecular Structure Analysis

The key feature of (S)-(-)-alpha-Methylbenzyl isocyanate is the functional group -NCO, known as an isocyanate group. This group consists of a central carbon atom bonded to a nitrogen atom with a single bond and an oxygen atom with a double bond. The molecule also has a chiral center at the carbon atom adjacent to the benzene ring (C6H5). The "S" and "-" denote the specific stereochemistry at this center, indicating a left-handed orientation [].


Chemical Reactions Analysis

Isocyanates are known for their high reactivity, readily undergoing reactions with water (hydrolysis), alcohols (urethanation), and amines (urea formation) []. Here's a representative reaction for hydrolysis:

(S)-(-)-alpha-Methylbenzyl Isocyanate + H2O -> (S)-(-)-1-Phenylethylcarbamic Acid []

Synthesis of (S)-(-)-alpha-Methylbenzyl isocyanate is likely achieved through various methods used for isocyanate synthesis, but specific details for this compound are not documented in readily available scientific literature.


Physical And Chemical Properties Analysis

  • Liquid at room temperature []
  • Have a boiling point above 100°C []
  • Be slightly soluble in water due to the presence of the isocyanate group []
  • Be moisture sensitive due to its reactivity with water []

There is no documented information regarding a specific mechanism of action for (S)-(-)-alpha-Methylbenzyl isocyanate in biological systems.

Isocyanates are generally toxic and can cause irritation to the skin, eyes, and respiratory system []. (S)-(-)-alpha-Methylbenzyl isocyanate likely shares these hazards. Safety data sheets (SDS) from chemical suppliers indicate the following hazards:

  • Toxic if swallowed or inhaled []
  • Causes skin and eye irritation []
  • May cause respiratory irritation and allergic reactions []
  • Suspected mutagen []
  • Combustible liquid []

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (86.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (97.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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